4-Bromo-2,6-difluoro-n-methylaniline
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Overview
Description
4-Bromo-2,6-difluoro-n-methylaniline is an aniline derivative with a bromine atom at the para position and two fluorine atoms at the ortho positions. This compound is known for its versatility as a building block in chemical synthesis due to the different reactivities of its substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2,6-difluoro-n-methylaniline can be synthesized through various methods. One common approach involves the bromination of 2,6-difluoroaniline using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of the bromine atom at the para position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using automated reactors. These reactors maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-difluoro-n-methylaniline undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atoms can be replaced by nucleophiles under specific conditions.
Oxidation: The amine group can be oxidized to form amine oxides.
Coupling Reactions: The bromine atom allows for palladium-catalyzed coupling reactions, expanding the molecular structure.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Coupling Reactions: Palladium catalysts like Pd(PPh3)4 are commonly employed.
Major Products
Nucleophilic Aromatic Substitution: Products include substituted anilines.
Oxidation: Products include amine oxides.
Coupling Reactions: Products include biaryl compounds and other extended aromatic systems.
Scientific Research Applications
4-Bromo-2,6-difluoro-n-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules, including azo dyes and macromolecules.
Biology: Employed in the synthesis of bioactive compounds and enzyme inhibitors.
Medicine: Utilized in drug discovery and development, particularly in the design of anticancer agents.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-difluoro-n-methylaniline involves its interaction with various molecular targets. The amine group can act as a nucleophile, participating in nucleophilic aromatic substitution reactions. The bromine and fluorine substituents influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoroaniline
- 4-Bromo-2,5-difluoroaniline
- 2-Bromo-4,6-difluoroaniline
- 4-Bromo-2,6-dimethylaniline
Uniqueness
4-Bromo-2,6-difluoro-n-methylaniline is unique due to the combination of bromine and fluorine substituents, which provide distinct reactivity patterns and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials for advanced technological applications .
Properties
Molecular Formula |
C7H6BrF2N |
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Molecular Weight |
222.03 g/mol |
IUPAC Name |
4-bromo-2,6-difluoro-N-methylaniline |
InChI |
InChI=1S/C7H6BrF2N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 |
InChI Key |
BBIPAUYKRFTAKG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1F)Br)F |
Origin of Product |
United States |
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